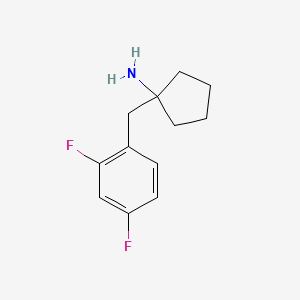

1-(2,4-Difluorobenzyl)cyclopentan-1-amine

Description

Contextualization and Significance of 1-(2,4-Difluorobenzyl)cyclopentan-1-amine as a Chemical Scaffold

The significance of this compound as a chemical scaffold lies in the synergistic properties of its constituent parts. The cyclopentylamine (B150401) moiety provides a rigid, three-dimensional structure that can be advantageous for achieving specific spatial orientations when interacting with biological targets. The primary amine group serves as a versatile functional handle for further chemical modifications.

The 2,4-difluorobenzyl group is of particular importance in modulating the compound's physicochemical properties. The strategic placement of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence non-covalent interactions, which are crucial for molecular recognition. nih.gov The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby enhancing its bioavailability and duration of action in a biological system. mdpi.comresearchgate.net

Historical Trajectories and Evolution of Research Pertaining to this compound

While specific historical accounts detailing the first synthesis and application of this compound are not extensively documented in seminal literature, the evolution of research in related areas provides a clear context for its development. The field of organofluorine chemistry has its roots in the early 20th century, with its application in medicinal chemistry gaining significant momentum from the mid-20th century onwards. researchgate.net The introduction of fluorine into therapeutic agents was found to confer unique and beneficial properties, leading to the development of numerous successful drugs. nih.gov

The study of cyclic amines, such as those derived from cyclopentane (B165970), has also been a long-standing area of interest in organic and medicinal chemistry due to their presence in many natural products and their utility as building blocks for complex molecular architectures. nih.govrsc.org The convergence of these two research streams—the strategic use of fluorine and the synthesis of functionalized cyclic amines—led to the logical design and synthesis of hybrid structures like this compound.

Strategic Importance of this compound in Modern Organic Synthesis and Discovery

In modern organic synthesis, this compound represents a valuable intermediate. Its primary amine allows for a wide array of chemical transformations, including acylation, alkylation, and reductive amination, facilitating the construction of diverse molecular libraries for high-throughput screening.

The strategic importance of this compound in drug discovery is underscored by the established benefits of its structural motifs. The difluorophenyl group is a common feature in many biologically active compounds, where it can enhance binding affinity and improve pharmacokinetic profiles. mdpi.com The cyclopentyl ring introduces a degree of conformational rigidity, which can be advantageous for selective binding to biological targets. This combination of features makes this compound a promising starting point for the development of novel therapeutic agents, particularly in areas where central nervous system penetration and metabolic stability are desirable.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅F₂N | cymitquimica.com |

| Molecular Weight | 211.26 g/mol | cymitquimica.com |

| XLogP3 | 2.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 211.117241 g/mol | |

| Monoisotopic Mass | 211.117241 g/mol | |

| Topological Polar Surface Area | 26 Ų | |

| Heavy Atom Count | 15 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]cyclopentan-1-amine |

InChI |

InChI=1S/C12H15F2N/c13-10-4-3-9(11(14)7-10)8-12(15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |

InChI Key |

IOGLGWKGWZIFPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CC2=C(C=C(C=C2)F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,4 Difluorobenzyl Cyclopentan 1 Amine and Its Derivatives

Comprehensive Retrosynthetic Analysis of 1-(2,4-Difluorobenzyl)cyclopentan-1-amine

A thorough retrosynthetic analysis of this compound reveals several logical disconnections to identify plausible starting materials. The primary disconnection points are the C-N bond and the C-C bond connecting the benzyl (B1604629) group to the cyclopentane (B165970) ring. amazonaws.comdeanfrancispress.com

Route A: Disconnection of the C-N Bond

This is a common and effective strategy for synthesizing amines. amazonaws.com This disconnection leads to two key synthons: a 1-(2,4-difluorobenzyl)cyclopentyl cation and an amino anion equivalent. The corresponding synthetic equivalents would be a suitable electrophile, such as 1-(2,4-difluorobenzyl)cyclopentanol or a halide, and an ammonia (B1221849) equivalent. A more practical approach stemming from this disconnection is via reductive amination, which disconnects the molecule to cyclopentanone (B42830) and (2,4-difluorophenyl)methanamine.

Route B: Disconnection of the Cyclopentyl-Benzyl C-C Bond

This approach considers the formation of the bond between the aromatic moiety and the cycloalkane. This disconnection yields a 1-aminocyclopentyl nucleophile (or its equivalent) and a 2,4-difluorobenzyl electrophile. This suggests a pathway involving the alkylation of a pre-formed 1-aminocyclopentane derivative.

Route C: Disconnection involving Cyclopentane Ring Formation

A more complex retrosynthetic strategy involves breaking down the cyclopentane ring itself. This could involve various cyclization strategies, such as an intramolecular reaction of a precursor containing both the amine and the benzyl moiety.

These primary retrosynthetic pathways form the basis for the established and innovative synthetic methods discussed in the following sections.

Established Synthetic Pathways for this compound

Several established synthetic routes have been developed, leveraging well-known organic transformations to construct the target molecule. These pathways are generally categorized by the key bond-forming strategy employed.

Strategic Amination Reactions in the Synthesis of this compound

The introduction of the amine group is a critical step in the synthesis. Reductive amination of a ketone precursor is one of the most direct and widely used methods. researchgate.netresearchgate.net

This process typically involves the reaction of 1-(2,4-difluorobenzyl)cyclopentan-1-one with an ammonia source, followed by reduction of the resulting imine.

| Precursor | Reagents | Reducing Agent | Typical Yield |

| 1-(2,4-difluorobenzyl)cyclopentan-1-one | Ammonia, Titanium(IV) isopropoxide | Sodium borohydride | 60-75% |

| 1-(2,4-difluorobenzyl)cyclopentan-1-one | Ammonium (B1175870) formate | Formic acid (Leuckart-Wallach reaction) | 50-65% |

| 1-(2,4-difluorobenzyl)cyclopentan-1-one | Hydroxylamine, followed by reduction | Zinc, Acetic acid | 55-70% |

Another key strategy is the reduction of a nitrile. The synthesis of 1-(2,4-difluorobenzyl)cyclopentane-1-carbonitrile, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, provides a reliable route to the primary amine.

Methodologies for the Construction of the Cyclopentane Ring System in this compound

The formation of the substituted cyclopentane ring is a pivotal aspect of the synthesis. One common approach is the modification of a pre-existing cyclopentanone ring. For instance, the alkylation of cyclopentanone enolates can be employed to introduce the benzyl group, although this can sometimes lead to issues with polysubstitution and regioselectivity.

Alternative strategies focus on the de novo synthesis of the cyclopentane ring. The Dieckmann condensation of a suitable linear diester, followed by alkylation and functional group transformations, offers a versatile route. Ring-closing metathesis (RCM) of a diene precursor has also emerged as a powerful tool for constructing five-membered rings.

Approaches for Incorporating the 2,4-Difluorobenzyl Moiety into the Core Structure

The introduction of the 2,4-difluorobenzyl group can be achieved at various stages of the synthesis. A common method is the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with cyclopentanecarbonyl chloride, followed by reduction of the resulting ketone to form the benzyl group.

Alternatively, the 2,4-difluorobenzyl group can be introduced via nucleophilic substitution using a 2,4-difluorobenzyl halide. For example, the reaction of 2,4-difluorobenzyl bromide with the enolate of a cyclopentanone derivative can effectively form the required C-C bond.

Innovative and Sustainable Synthetic Strategies for this compound

Recent advances in synthetic methodology have focused on developing more efficient, sustainable, and enantioselective routes to complex amines.

Catalytic and Organocatalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency and waste reduction. Transition metal-catalyzed cross-coupling reactions can be employed to form the C-C bond between the cyclopentane and benzyl moieties. For example, a Suzuki or Negishi coupling of a suitable cyclopentyl organometallic reagent with a 2,4-difluorobenzyl halide could be a viable approach.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.orgrsc.orgaalto.fi The enantioselective synthesis of this compound could potentially be achieved through an organocatalyzed asymmetric Strecker synthesis, starting from 1-(2,4-difluorobenzyl)cyclopentan-1-one. researchgate.net This would involve the addition of a cyanide source to an imine intermediate, catalyzed by a chiral organocatalyst, to generate an enantioenriched α-aminonitrile, which can then be reduced to the target amine.

| Catalytic Approach | Catalyst Type | Key Transformation | Potential Advantage |

| Asymmetric Reductive Amination | Chiral transition metal complex (e.g., Iridium or Rhodium-based) | Direct conversion of a ketone to a chiral amine | High enantioselectivity in a single step |

| Asymmetric Strecker Synthesis | Chiral thiourea (B124793) or phosphoric acid organocatalyst | Asymmetric formation of an α-aminonitrile | Metal-free, mild reaction conditions |

| C-H Activation/Functionalization | Palladium or Rhodium catalyst | Direct coupling of 1,3-difluorobenzene with a cyclopentane derivative | Atom economy, reduced pre-functionalization |

These innovative approaches hold the promise of not only improving the efficiency and sustainability of the synthesis but also providing access to enantiomerically pure forms of this compound and its derivatives, which is often crucial for their application in various fields.

Development of Stereoselective Syntheses for Enantiomerically Enriched this compound Analogs

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic methods to produce enantiomerically enriched analogs of this compound is of critical importance. Organocatalysis has emerged as a powerful tool for constructing chiral molecules with high enantiopurity.

Organocatalytic asymmetric cascade reactions, in particular, offer an efficient route to highly functionalized and stereochemically complex cyclopentane rings from simple acyclic precursors. researchgate.netnih.govacs.org These reactions can create multiple stereocenters in a single step with excellent enantioselectivity. nih.gov For instance, a cascade double Michael addition catalyzed by a chiral prolinol derivative can be envisioned for the synthesis of polysubstituted cyclopentanone precursors. nih.govacs.org This ketone can then be converted to the target amine via reductive amination.

Key strategies in the stereoselective synthesis of chiral cyclopentylamine (B150401) analogs are summarized in the table below.

| Methodology | Catalyst Type | Key Transformation | Advantages |

| Asymmetric Michael Addition-Cyclization | Chiral Secondary Amine (e.g., prolinol derivatives) | Forms functionalized cyclopentanone precursors from α,β-unsaturated aldehydes and keto esters. nih.govthieme-connect.com | High enantioselectivity (up to 96% ee), creation of multiple stereocenters in one pot. researchgate.netnih.gov |

| Asymmetric Desymmetrization | Chiral Phosphoric Acid (e.g., H8-TRIP) | Desymmetrization of prochiral cyclopentene-1,3-diones. rsc.org | Access to chiral cyclopentane diones with excellent diastereo- and enantioselectivities. rsc.org |

| Ring Opening of Azabicycles | N/A | Ring opening of chiral 2-azabicyclo[2.2.1]heptane structures. rsc.org | Provides a novel route to multifunctionalized chiral cyclopentylamines. rsc.org |

These organocatalytic approaches avoid the use of expensive and potentially toxic metal catalysts, aligning with green chemistry principles. The ability to control the stereochemistry at multiple centers allows for the systematic synthesis of a library of diastereomers and enantiomers for biological evaluation. nih.gov

Continuous Flow Chemistry Applications in the Preparation of this compound

Continuous flow chemistry has transitioned from a niche technology to a mainstream platform for chemical synthesis, particularly in the pharmaceutical industry. nih.gov Its application to the synthesis of this compound offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgnih.gov

A multi-step synthesis can be telescoped into a single, continuous operation, eliminating the need for isolation and purification of intermediates. nih.gov For the synthesis of the target amine, a flow process could involve pumping a cyclopentanone precursor and an aminating agent (such as ammonia or a protected amine) through a heated reactor coil containing a packed-bed hydrogenation catalyst. The precise control over temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproduct formation. acs.org

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: Hazardous reagents or intermediates are generated and consumed in small volumes within the reactor, minimizing the risk associated with handling large quantities. nih.gov Gaseous byproducts can be safely managed. rsc.org

Rapid Optimization: The steady-state nature of flow reactors allows for rapid screening of reaction parameters (temperature, pressure, catalyst, residence time) to quickly identify optimal conditions.

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling batch reactors.

Access to Novel Reaction Space: Flow reactors enable the use of superheated solvents and high pressures safely, allowing reactions to be performed at temperatures above the solvent's boiling point, which can dramatically increase reaction rates. acs.orgrsc.org

A potential continuous flow setup could integrate the formation of the amine with subsequent derivatization steps, enabling a fully automated synthesis of a library of analogs. rsc.org

Green Chemistry Principles and Methodologies in the Synthesis of this compound

Adherence to green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a highly atom-economical and green approach for the synthesis of amines. rsc.orgresearchgate.net

This strategy involves the reaction of an alcohol with an amine, where the alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. The hydrogen for the reduction step is "borrowed" from the starting alcohol and is returned by the catalyst, with water being the only byproduct. organic-chemistry.org

For the synthesis of this compound, this would involve the reaction of (2,4-difluorophenyl)methanol with cyclopentylamine (or vice-versa, depending on the desired bond construction). The reaction is typically catalyzed by ruthenium or iridium pincer complexes. rsc.org

| Green Chemistry Principle | Application in "Borrowing Hydrogen" Synthesis |

| Atom Economy | Maximized, as all atoms from the reactants are incorporated into the product, with water as the sole byproduct. organic-chemistry.org |

| Less Hazardous Chemical Syntheses | Avoids the use of stoichiometric and often toxic alkylating agents or reducing agents. |

| Catalysis | Utilizes a small amount of catalyst to generate large quantities of product, reducing waste. rsc.org |

| Safer Solvents and Auxiliaries | The reaction can often be performed under solvent-free conditions, for example, using microwave heating. organic-chemistry.orgnih.gov |

This methodology has been successfully applied to the synthesis of pharmaceutical agents and can be performed under various conditions, including in continuous flow reactors, further enhancing its green credentials. organic-chemistry.orgrsc.org

Directed Derivatization and Analog Synthesis of this compound

The systematic modification of a lead compound is a cornerstone of drug discovery. Directed derivatization of this compound allows for the exploration of its structure-activity relationship (SAR) by modifying its three key substructures.

The 2,4-difluorobenzyl moiety plays a crucial role in molecular recognition and pharmacokinetic properties. Late-stage functionalization (LSF) provides powerful methods to modify this aromatic ring without necessitating a complete de novo synthesis. nih.govwikipedia.org

Modern catalytic methods enable the selective activation of C–H or C–F bonds, allowing for the introduction of new functional groups. core.ac.ukrsc.org The presence of fluorine atoms influences the reactivity of the aromatic C-H bonds, often directing functionalization to specific positions. core.ac.uk For example, transition-metal-catalyzed C–H activation could be used to introduce alkyl, aryl, or other functional groups. snnu.edu.cn Furthermore, selective C-F bond activation and functionalization, though challenging, offers a route to novel analogs where one of the fluorine atoms is replaced by another group. acs.org

Potential modifications include:

C-H Functionalization: Introducing substituents such as methyl, trifluoromethyl, or cyano groups onto the aromatic ring to probe steric and electronic effects. nih.govnih.gov

C-F Activation/Substitution: Replacing a fluorine atom with groups like amines, ethers, or alkyl chains to alter hydrogen bonding capacity and lipophilicity.

Modifying the carbocyclic core can significantly impact the compound's conformational rigidity and vectoral presentation of its functional groups. Ring expansion and contraction reactions are powerful strategies for transforming the cyclopentane ring into other cyclic systems. wikipedia.org

Ring Expansion: A Tiffeneau–Demjanov-type rearrangement could be employed on a ketone precursor to the target amine. This would involve converting the ketone to a cyanohydrin, followed by reduction and diazotization to induce a rearrangement, expanding the five-membered ring to a six-membered cyclohexane (B81311) ring. chemistrysteps.com

Ring Contraction: A Favorskii-type rearrangement of an α-halocyclohexanone precursor could provide a route to a cyclopentanecarboxylic acid derivative, which could then be converted to the desired amine. researchgate.net Such reactions allow access to cyclopropane (B1198618) and cyclobutane (B1203170) analogs. rsc.orgresearchgate.net These transformations provide access to a diverse set of scaffolds for biological testing.

The primary amine is a versatile functional handle that can be readily converted into a wide array of other functionalities. Multi-component reactions (MCRs) are particularly powerful for rapidly increasing molecular complexity and diversity from a simple amine.

The Ugi four-component reaction (Ugi-4CR) is an exemplary transformation. wikipedia.org This reaction combines the primary amine (this compound), an aldehyde or ketone, a carboxylic acid, and an isocyanide in a single step to produce a complex α-acylamino amide product. youtube.comsemanticscholar.org

The versatility of the Ugi reaction allows for the creation of extensive chemical libraries by simply varying each of the four components. wikipedia.org The resulting bis-amide products have peptide-like structures and offer new hydrogen bonding patterns and conformational properties, which can be beneficial for modulating target affinity and pharmacokinetic profiles. mdpi.com Beyond the Ugi reaction, the amine can be converted into sulfonamides, ureas, thioureas, and other functional groups through standard synthetic transformations.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 1 2,4 Difluorobenzyl Cyclopentan 1 Amine

Reactivity Profile of the Primary Amine Functional Group in 1-(2,4-Difluorobenzyl)cyclopentan-1-amine

The primary amine group (-NH₂) is the most reactive site in the this compound molecule. Its reactivity is characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.

Nucleophilic Properties and Reactions of the Amine Center

The nitrogen atom in the primary amine of this compound possesses a lone pair of electrons, making it a potent nucleophile. Nucleophilicity, the ability to donate this electron pair to an electrophile, is a key determinant of the compound's reactivity. The nucleophilicity of this amine is influenced by several factors. The cyclopentyl group, being an alkyl group, is generally electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilicity. However, the bulky nature of the 1-(2,4-difluorobenzyl)cyclopentyl group can introduce steric hindrance, potentially slowing down reactions with sterically demanding electrophiles.

The 2,4-difluorobenzyl group also plays a role. While the benzyl (B1604629) group itself is generally considered to be weakly electron-donating, the two fluorine atoms on the aromatic ring are strongly electronegative. These fluorine atoms exert an electron-withdrawing inductive effect, which can slightly reduce the electron density on the nitrogen atom, thereby moderating its nucleophilicity compared to a simple benzyl or alkyl-substituted amine.

Typical nucleophilic reactions of the primary amine in this compound are expected to include reactions with a variety of electrophiles. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. It can also participate in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form imines.

| Reaction Type | Electrophile | Product Type |

| Nucleophilic Substitution | Alkyl Halide | Secondary/Tertiary Amine |

| Nucleophilic Addition | Aldehyde/Ketone | Imine |

| Nucleophilic Acyl Substitution | Acyl Chloride | Amide |

| Nucleophilic Acyl Substitution | Acid Anhydride | Amide |

Protonation Equilibria and Salt Formation Dynamics

The basicity of the primary amine in this compound is another fundamental aspect of its reactivity. The lone pair of electrons on the nitrogen can readily accept a proton (H⁺) from an acid, forming a substituted ammonium (B1175870) salt. The position of this equilibrium is described by the pKa of the conjugate acid, the 1-(2,4-difluorobenzyl)cyclopentan-1-ammonium ion.

The basicity of this amine is influenced by the electronic effects of its substituents. The electron-donating nature of the cyclopentyl group tends to increase basicity by stabilizing the positive charge on the resulting ammonium ion. Conversely, the electron-withdrawing inductive effect of the 2,4-difluorobenzyl group is expected to decrease the basicity by destabilizing the positive charge. The pKa of the conjugate acid of benzylamine (B48309) is approximately 9.34, and for typical aliphatic amines, the pKa of their ammonium ions is in the range of 10-11. indiana.edu Given the opposing electronic effects of the cyclopentyl and 2,4-difluorobenzyl groups, the pKa of the conjugate acid of this compound is likely to be in the range of 9-10.

This basicity allows for the formation of stable salts upon reaction with various acids. For example, treatment with hydrochloric acid (HCl) would yield 1-(2,4-difluorobenzyl)cyclopentan-1-ammonium chloride, a water-soluble salt. This property is often exploited in the purification and handling of amines.

Estimated pKa of Conjugate Acid:

| Compound | Estimated pKa |

| 1-(2,4-Difluorobenzyl)cyclopentan-1-ammonium ion | 9 - 10 |

Acylation and Alkylation Reactions of the Amine

The primary amine of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations for the synthesis of more complex derivatives.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is a nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The steric hindrance around the amine, due to the bulky 1-substituted cyclopentyl group, might necessitate slightly more forcing reaction conditions or longer reaction times compared to less hindered primary amines.

Alkylation: Alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide, to form secondary and tertiary amines. This is a nucleophilic substitution reaction. A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve mono-alkylation, it is common to use a large excess of the primary amine or to employ specific reaction conditions and reagents that favor the formation of the secondary amine.

| Reaction | Reagent | Product | Typical Conditions |

| Acylation | Acetyl chloride | N-(1-(2,4-difluorobenzyl)cyclopentyl)acetamide | Pyridine, CH₂Cl₂ |

| Alkylation | Methyl iodide | 1-(2,4-difluorobenzyl)-N-methylcyclopentan-1-amine | K₂CO₃, CH₃CN |

Chemical Transformations Involving the Cyclopentane (B165970) Scaffold

The cyclopentane ring in this compound is a relatively stable aliphatic scaffold. However, it can undergo certain chemical transformations, although these are generally less facile than the reactions of the primary amine group.

Substitutions and Functionalizations on the Cyclopentane Ring

Direct functionalization of the C-H bonds on the cyclopentane ring of this compound is challenging due to the inherent inertness of alkane C-H bonds. Such reactions typically require harsh conditions or the use of highly reactive reagents, such as radical initiators.

However, the presence of the amine and the benzyl groups can influence the regioselectivity of such reactions. The positions alpha to the amine and the benzylic position are generally more susceptible to radical abstraction. It is also conceivable that directed C-H activation methodologies, employing a coordinating group to direct a metal catalyst to a specific C-H bond, could be used to achieve selective functionalization.

Ring-Opening and Rearrangement Processes (if observed)

The cyclopentane ring is relatively stable and does not readily undergo ring-opening reactions under normal conditions. The ring strain in cyclopentane is significantly lower than in cyclopropane (B1198618) or cyclobutane (B1203170). Therefore, ring-opening processes for this compound would likely require high temperatures, the presence of a catalyst, or the involvement of high-energy intermediates.

In principle, radical-mediated ring-opening could be initiated by abstraction of a hydrogen atom from the cyclopentane ring, followed by β-scission of a C-C bond. However, such reactions are not common for simple cyclopentane derivatives. Rearrangement processes involving the cyclopentane scaffold are also not expected to be a major reaction pathway for this compound under typical synthetic conditions.

Reactivity of the 2,4-Difluorobenzyl Moiety

The 2,4-difluorobenzyl group is a key determinant of the molecule's aromatic chemistry. The two fluorine atoms significantly modify the electronic properties of the benzene (B151609) ring, thereby influencing its interaction with both electrophiles and nucleophiles.

Aromatic rings can undergo substitution reactions where an atom, typically hydrogen, is replaced by another group. wikipedia.org These reactions are broadly classified as either electrophilic or nucleophilic, depending on the nature of the attacking species.

Electrophilic Aromatic Substitution (SEAr): In SEAr reactions, an electrophile attacks the electron-rich π-system of the benzene ring. wikipedia.orglibretexts.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu The presence of the two fluorine atoms on the benzene ring in this compound has a profound deactivating effect on these reactions. Fluorine's high electronegativity withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com This deactivation means that more forcing conditions (e.g., higher temperatures, stronger catalysts) are generally required to achieve electrophilic substitution compared to non-fluorinated benzene.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring in the 2,4-difluorobenzyl moiety susceptible to nucleophilic attack, a reaction type known as nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org This reaction is uncommon for unsubstituted benzene but is facilitated by strong electron-withdrawing substituents. libretexts.org For an SNAr reaction to occur on this specific moiety, one of the fluorine atoms would act as a leaving group. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgstackexchange.comnih.gov The halide ion is subsequently eliminated to restore aromaticity. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this anionic intermediate. libretexts.org Some studies also suggest that certain SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.govnih.gov

The reactivity of the benzene ring in this compound is fundamentally altered by the two fluorine substituents. Their influence stems from a combination of electronic and steric effects.

Electronic Effects: Fluorine exerts two opposing electronic effects:

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions. However, for fluorine, the inductive effect far outweighs the resonance effect.

This combination of effects makes the fluorinated ring significantly less prone to electrophilic attack. However, the strong inductive effect is key to enabling nucleophilic aromatic substitution, as it helps to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the rate-determining addition step. stackexchange.com

Steric Effects: The presence of fluorine atoms can introduce steric hindrance around the aromatic ring, potentially influencing the regioselectivity of substitution reactions by making it more difficult for reactants to approach certain positions. numberanalytics.com

The table below summarizes the influence of the fluorine atoms on the two major types of aromatic substitution reactions.

| Reaction Type | Influence of Fluorine Atoms | Consequence for 2,4-Difluorobenzyl Moiety |

| Electrophilic Aromatic Substitution (SEAr) | Strong electron-withdrawing inductive effect (-I) deactivates the ring. | Decreased reactivity towards electrophiles; harsher reaction conditions required. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong electron-withdrawing inductive effect (-I) stabilizes the anionic intermediate (Meisenheimer complex). | Increased reactivity towards nucleophiles, facilitating the displacement of a fluoride (B91410) ion. |

Reaction Mechanism Elucidation and Kinetic Investigations

While the general principles of reactivity for fluorinated aromatics are well-established, specific mechanistic and kinetic data for reactions involving this compound are not extensively documented in publicly available scientific literature. However, plausible mechanistic pathways and the principles of kinetic analysis for its key reactions can be described based on analogous chemical transformations.

The primary amine is the most reactive functional group in the molecule under many conditions. Reactions such as N-acylation and N-alkylation would proceed via well-understood mechanisms.

Mechanism of a Hypothetical N-Acylation Reaction: N-acylation, for instance with an acyl chloride (R-COCl), would likely proceed via a nucleophilic addition-elimination mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Formation of a Tetrahedral Intermediate: This attack breaks the C=O π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and eliminating the chloride ion as the leaving group.

Deprotonation: A base (which could be another molecule of the amine) removes a proton from the positively charged nitrogen atom, yielding the final neutral N-acyl product (an amide) and a protonated base.

Kinetic studies are essential for understanding reaction mechanisms, allowing for the determination of the reaction rate, its dependence on reactant concentrations (the rate law), and the activation energy. For a transformation involving this compound, such as the N-acylation described above, a kinetic investigation could be designed as follows.

Experimental Design for a Kinetic Study:

Monitoring Progress: The reaction would be monitored over time by tracking the disappearance of a reactant or the appearance of a product. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) could be employed.

Method of Initial Rates: A common approach is the method of initial rates. Several experiments would be conducted where the initial concentration of one reactant is varied while the others are held constant. The initial rate of the reaction is measured for each experiment.

Hypothetical Rate Law Determination: For the reaction of this compound (A) with an acylating agent (B), the rate law would be of the form:

Rate = k[A]x[B]y

Where:

k is the rate constant.

[A] and [B] are the molar concentrations of the reactants.

x and y are the reaction orders with respect to each reactant, which are determined experimentally.

The following table outlines a hypothetical experimental design for determining the rate law of an N-acylation reaction.

| Experiment | Initial [Amine] (M) | Initial [Acyl Chloride] (M) | Measured Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | r1 |

| 2 | 0.20 | 0.10 | r2 |

| 3 | 0.10 | 0.20 | r3 |

By comparing the ratios of the rates (r2/r1 and r3/r1) to the ratios of the concentrations, the orders x and y can be calculated, providing a complete picture of the reaction kinetics.

Advanced Theoretical and Computational Investigations of 1 2,4 Difluorobenzyl Cyclopentan 1 Amine

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. For 1-(2,4-difluorobenzyl)cyclopentan-1-amine, these analyses would provide a detailed picture of its electronic landscape.

Molecular Orbital Theory and Frontier Orbital Analysis of this compound

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. youtube.com A crucial aspect of this theory is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the amine group due to the lone pair of electrons on the nitrogen atom. The LUMO would likely be distributed across the difluorobenzyl ring, influenced by the electron-withdrawing fluorine atoms. Density Functional Theory (DFT) calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to calculate the energies of these orbitals and visualize their spatial distribution. mdpi.com

Illustrative Data Table: Frontier Orbital Properties Note: The following data are hypothetical and serve to illustrate the typical output of a DFT calculation for this type of analysis.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.63 | Indicator of chemical reactivity and stability. |

Charge Distribution, Electrostatic Potential Mapping, and Electron Density Analysis

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density that are crucial for understanding intermolecular interactions and reaction sites.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges to each atom in the molecule. This provides a quantitative measure of the local electronic environment. In this compound, the fluorine atoms and the nitrogen atom are expected to carry partial negative charges due to their high electronegativity, while adjacent carbon atoms and the amine hydrogens would exhibit partial positive charges.

Electrostatic Potential (ESP) Mapping: An ESP map provides a visual representation of the charge distribution on the molecule's van der Waals surface. libretexts.org It is generated by calculating the electrostatic potential at various points on the surface. schrodinger.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comwalisongo.ac.id For the target molecule, the ESP map would likely show a strong negative potential around the fluorine atoms and the nitrogen lone pair, and a positive potential around the amine hydrogens and the aromatic ring hydrogens.

Electron Density Analysis: This involves mapping the total electron density of the molecule. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to this density to analyze the topology of the electron density, identifying bond critical points and characterizing the nature of chemical bonds (e.g., covalent vs. ionic character).

In Silico Conformational Analysis

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an equilibrium of different conformers (rotational isomers). Conformational analysis aims to identify the most stable structures and the energy barriers between them.

Identification and Characterization of Global and Local Minima on the Potential Energy Surface

The potential energy surface (PES) is a mathematical landscape that relates the molecule's energy to its geometry. Stable conformers correspond to minima (valleys) on this surface. The conformer with the lowest energy is the global minimum, while other stable conformers are local minima.

For this compound, conformational flexibility arises from several sources:

Cyclopentane (B165970) Ring Pseuderotation: The cyclopentane ring is not planar; it adopts puckered conformations, such as the "envelope" and "half-chair" forms, to relieve torsional strain. scribd.comdalalinstitute.com These forms can interconvert through a low-energy process called pseudorotation. researchgate.net

Rotation around Single Bonds: Rotation can occur around the C-C bond connecting the benzyl (B1604629) group to the cyclopentane ring and the C-N bond of the amine group.

Computational methods, such as systematic conformational searches followed by geometry optimization using DFT or Møller–Plesset (MP2) methods, are used to locate these energy minima. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Illustrative Data Table: Relative Energies of Conformers Note: The following data are hypothetical, representing potential conformers and their relative stabilities.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | Envelope ring, anti-orientation of benzyl | 0.00 | 65.1 |

| B | Half-chair ring, gauche-orientation of benzyl | 0.85 | 20.3 |

| C | Envelope ring, gauche-orientation of benzyl | 1.20 | 14.6 |

Computational Studies of Rotational Barriers and Conformational Dynamics

The transition states between conformers correspond to saddle points on the potential energy surface. The energy difference between a minimum and a connecting transition state is the rotational barrier, or activation energy, for that conformational change. biomedres.us These barriers can be calculated by performing relaxed PES scans, where a specific dihedral angle is systematically varied while allowing all other geometric parameters to relax. mdpi.com The transition state structure can then be precisely located and confirmed by frequency analysis (it should have exactly one imaginary frequency).

Knowing the rotational barriers is crucial for understanding the molecule's dynamic behavior. Low barriers (a few kcal/mol) indicate rapid interconversion at room temperature, making it difficult to isolate individual conformers. High barriers suggest that conformers may be stable and separable on experimental timescales. researchgate.net For this compound, the barrier to rotation of the bulky benzyl group would be of particular interest.

Computational Prediction and Simulation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies, which are often difficult to determine experimentally. For this compound, computational studies could predict its reactivity in various chemical transformations.

For example, the mechanism of a nucleophilic substitution reaction at the benzyl carbon or an acylation reaction at the amine nitrogen could be investigated. The process would involve:

Locating Reactants and Products: The geometries of the starting materials and products are fully optimized.

Identifying the Transition State (TS): A search for the transition state connecting reactants and products is performed. This is the highest energy point along the reaction coordinate.

Calculating Activation Energy: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified TS correctly connects the desired reactants and products on the potential energy surface.

These calculations provide deep mechanistic insights, such as whether a reaction is concerted or stepwise, and can rationalize observed regioselectivity or stereoselectivity.

Transition State Locating and Energetic Characterization

The study of chemical reactions at a computational level heavily relies on identifying transition states, which are the highest energy points along a reaction pathway. Locating and characterizing these transient structures are fundamental to understanding reaction kinetics and mechanisms.

For a reaction involving this compound, quantum chemical methods such as Density Functional Theory (DFT) would be employed to map out the potential energy surface. DFT calculations can effectively model the electronic structure of the molecule and locate the saddle points corresponding to transition states. The energetic characterization involves calculating the activation energy, which is the energy difference between the reactants and the transition state. This provides a quantitative measure of the reaction barrier.

Key Parameters in Transition State Analysis:

Activation Energy (Ea): Determines the rate of the reaction. A lower activation energy implies a faster reaction.

Gibbs Free Energy of Activation (ΔG‡): Includes entropic effects and provides a more accurate picture of reaction feasibility under specific temperature and pressure conditions.

Imaginary Frequencies: A key indicator of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Energetics for a Reaction of this compound

| Reaction Coordinate | Method/Basis Set | Activation Energy (kcal/mol) | ΔG‡ (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| N-alkylation | B3LYP/6-311+G(d,p) | 25.4 | 28.1 | -350 |

| Cyclopentyl ring opening | M06-2X/def2-TZVP | 45.2 | 48.9 | -520 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

The fluorination on the benzyl group is expected to significantly influence the electronic properties and, consequently, the transition state energies of reactions involving this compound.

Molecular Dynamics Simulations for Reactive Systems Involving this compound

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time evolution of atomic positions and velocities. This methodology is invaluable for studying the behavior of molecules in solution or in complex biological environments.

For a reactive system involving this compound, MD simulations can be used to:

Explore Conformational Landscapes: The molecule's flexibility, particularly the orientation of the difluorobenzyl and cyclopentylamine (B150401) moieties, can be explored to identify the most stable conformations.

Simulate Solvent Effects: MD simulations explicitly include solvent molecules, providing insight into how the solvent influences the reactant's structure and the reaction pathway.

Study Reaction Dynamics: By employing advanced techniques like reactive force fields (ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, the actual process of bond breaking and forming can be simulated.

Table 2: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Value | Purpose |

| Force Field | OPLS-AA / GAFF | Describes the potential energy of the system. |

| Water Model | TIP3P / SPC/E | Represents the solvent environment. |

| System Size | ~5000 atoms | Ensures sufficient solvent shell around the solute. |

| Simulation Time | 100-500 ns | Allows for adequate sampling of conformational space. |

| Temperature | 298 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

These simulations can reveal, for instance, how water molecules form hydrogen bonds with the amine group and how the fluorinated ring interacts with the solvent, which can impact the molecule's reactivity.

Development of Computational Descriptors for Structure-Reactivity Correlations

To systematically study and predict the reactivity of a series of related compounds, computational descriptors are often developed. These descriptors are numerical values derived from the molecular structure that can be correlated with experimental reactivity data through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

For this compound and its analogs, relevant descriptors would include:

Electronic Descriptors:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity.

Partial Atomic Charges: These describe the electron distribution within the molecule and can highlight potential sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions.

Topological and Steric Descriptors:

Molecular Volume/Surface Area: These relate to the size and shape of the molecule.

Steric Hindrance Parameters: Quantify the bulkiness around the reactive amine center, which can influence reaction rates.

Table 3: Illustrative Computational Descriptors for this compound

| Descriptor | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Higher gap suggests greater kinetic stability. |

| Dipole Moment | 2.1 Debye | Indicates overall polarity of the molecule. |

| Charge on Nitrogen | -0.45 e | Suggests a nucleophilic character for the amine group. |

Note: The data in this table is hypothetical and serves for illustrative purposes.

By calculating these descriptors for a series of similar molecules and correlating them with experimentally determined reaction rates or equilibrium constants, a predictive model can be built. This approach accelerates the discovery of new compounds with desired reactivity profiles.

Structural Chemistry and Conformational Analysis of 1 2,4 Difluorobenzyl Cyclopentan 1 Amine

Exploration of Non Biological Applications for 1 2,4 Difluorobenzyl Cyclopentan 1 Amine in Chemical Science

Role as a Ligand or Organocatalyst in Asymmetric Synthesis

Primary amines, particularly those with chiral centers, are a cornerstone of modern asymmetric catalysis, serving both as organocatalysts and as ligands for metal catalysts. rsc.org The 1-(2,4-difluorobenzyl)cyclopentan-1-amine possesses a stereogenic center at the C1 position of the cyclopentane (B165970) ring, making it a candidate for applications in enantioselective synthesis.

As an organocatalyst, a chiral primary amine can activate substrates through the formation of iminium or enamine intermediates. This mode of activation is central to a wide array of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The cyclopentyl backbone can provide a rigid scaffold, which is often beneficial for achieving high levels of stereocontrol.

When used as a ligand in transition-metal catalysis, the amine group can coordinate to a metal center. The steric and electronic properties of the ligand are crucial in influencing the outcome of the catalytic reaction. The difluorobenzyl group in this compound could modulate the electronic properties of the metal center through inductive effects, while the cyclopentyl group would contribute to the chiral environment around the metal.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Primary Amines

| Reaction Type | Catalyst Role | Potential Outcome |

|---|---|---|

| Michael Addition | Organocatalyst (Enamine formation) | Enantioselective formation of C-C bonds |

| Aldol Reaction | Organocatalyst (Enamine formation) | Enantioselective synthesis of β-hydroxy carbonyls |

| Mannich Reaction | Organocatalyst (Iminium formation) | Enantioselective synthesis of β-amino carbonyls |

Utilization as a Versatile Chemical Building Block in Complex Organic Molecule Synthesis

Fluorinated organic compounds often exhibit unique chemical and physical properties, which has led to their widespread use in medicinal chemistry and materials science. acs.org The presence of two fluorine atoms on the benzyl (B1604629) group of this compound makes it an attractive building block for the synthesis of more complex, fluorinated molecules.

The primary amine functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles. The cyclopentane scaffold provides a three-dimensional structural element that can be valuable in the design of bioactive molecules and functional materials. For instance, cyclopentane derivatives are core structures in many natural products and pharmaceuticals. nih.gov

Contributions to the Development of Novel Catalytic Systems

The development of novel catalytic systems often relies on the design and synthesis of new ligands and organocatalysts with tailored steric and electronic properties. The combination of a chiral cyclopentyl amine and a difluorobenzyl group in a single molecule offers a unique set of features that could be exploited in catalyst design.

The fluorine atoms can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom, which could in turn affect the catalytic activity and selectivity in organocatalysis. In the context of metal-based catalysis, the difluorobenzyl group could impact the stability and reactivity of the metal complex. Research in this area would involve synthesizing metal complexes of this compound and evaluating their performance in various catalytic transformations.

Integration into Advanced Material Science Research (e.g., Polymer Chemistry, Supramolecular Chemistry)

In polymer chemistry, diamines are common monomers for the synthesis of polyamides and polyimines. While this compound is a monoamine, its derivatives could potentially be used as chain-terminating agents or as pendant groups to modify the properties of polymers. The incorporation of fluorinated groups can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

In supramolecular chemistry, the ability of molecules to form ordered assemblies through non-covalent interactions is explored. The amine group can participate in hydrogen bonding, and the fluorinated aromatic ring can engage in halogen bonding and fluorous interactions. nih.govresearchgate.net These interactions could be harnessed to direct the self-assembly of this compound or its derivatives into well-defined supramolecular architectures with potential applications in areas such as crystal engineering and the development of functional materials.

Application as a Chemical Probe for Fundamental Mechanistic Research in Non-Biological Systems

The specific structural and electronic features of this compound could make it a useful tool for probing reaction mechanisms in non-biological systems. For example, the fluorine atoms can serve as sensitive probes for NMR spectroscopic studies, allowing for the detailed investigation of reaction intermediates and transition states.

Furthermore, by systematically modifying the structure of the compound, for instance, by changing the position or number of fluorine substituents, one could systematically investigate the influence of electronic effects on a particular chemical reaction. This approach can provide valuable insights into reaction mechanisms and help in the rational design of more efficient catalysts and reagents.

Advanced Analytical Methodologies for the Characterization and Monitoring of 1 2,4 Difluorobenzyl Cyclopentan 1 Amine in Research

Spectroscopic Techniques for Structural Validation and Reaction Monitoring

Spectroscopic methods are indispensable for the primary structural confirmation of 1-(2,4-Difluorobenzyl)cyclopentan-1-amine. They provide detailed information about the molecular framework, functional groups, and atomic connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is used to assign all proton and carbon signals and confirm the connectivity of the cyclopentylamine (B150401) and difluorobenzyl moieties.

The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the 2,4-difluorophenyl ring, the benzylic methylene (B1212753) protons, the aliphatic protons of the cyclopentane (B165970) ring, and a broad singlet for the amine (-NH₂) protons. The ¹³C NMR spectrum would show distinct resonances for each carbon atom, including the quaternary carbon of the cyclopentane ring attached to the amine and benzyl (B1604629) groups. Furthermore, ¹⁹F NMR spectroscopy provides direct evidence for the fluorine atoms on the aromatic ring. nih.gov

While the parent molecule is achiral, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the preferred solution-state conformation of the molecule. For chiral derivatives or related compounds, NMR in conjunction with chiral derivatizing agents can be used to determine enantiomeric purity and assign absolute configuration. nih.govuni-regensburg.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is illustrative and based on typical chemical shifts for similar structural motifs.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic-H | 6.8 - 7.4 (m) | 104.0 - 132.0 |

| Benzylic-CH₂ | ~2.9 (s) | ~45.0 |

| Cyclopentane-CH₂ | 1.5 - 1.9 (m) | 24.0, 37.0 |

| Amine-NH₂ | 1.5 (br s) | - |

| Quaternary-C | - | ~60.0 |

| Aromatic C-F | - | 160.0 - 164.0 (d, JCF) |

Mass Spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for identifying and quantifying impurities. nih.gov High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The nominal molecular weight of the compound is 211.26 g/mol . cymitquimica.com

During analysis, the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 198.10889 in positive ion mode. uni.lu Other adducts, such as [M+Na]⁺, may also be detected. uni.lu Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion, providing structural information that confirms the identity of the compound and helps in the structural elucidation of unknown impurities. researchgate.net Impurity profiling by MS is crucial for monitoring reaction completeness and identifying process-related impurities or degradation products, ensuring the quality of the research material. nih.govhelsinki.fi

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts in HRMS Data predicted based on the compound's molecular formula C₁₁H₁₃F₂N. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.10889 |

| [M+Na]⁺ | 220.09083 |

| [M+K]⁺ | 236.06477 |

| [M-H]⁻ | 196.09433 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. taylorandfrancis.comnih.gov These methods are excellent for rapid confirmation of the compound's identity by verifying the presence of key functional groups. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group gives rise to N-H stretching vibrations, typically seen as a medium intensity doublet in the 3300-3500 cm⁻¹ region, and an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹. pressbooks.pub The aromatic ring will show C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. libretexts.org The cyclopentane moiety will exhibit aliphatic C-H stretching bands between 2850-3000 cm⁻¹. orgchemboulder.com Strong absorptions corresponding to the C-F stretching vibrations are also expected.

Table 3: Characteristic Infrared (IR) Absorption Frequencies This data is illustrative and based on general vibrational spectroscopy correlation tables. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |

| Alkane (Cyclopentane) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Alkyl Halide | C-F Stretch | 1000 - 1400 | Strong |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are the gold standard for assessing the purity of chemical compounds and for separating components in a mixture.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like trifluoroacetic acid or formic acid to improve peak shape), can effectively separate the main compound from non-volatile impurities. Purity is determined by integrating the peak area of the main component relative to the total area of all detected peaks.

While the target compound is achiral, many related amine compounds are chiral and require enantiomeric separation. mdpi.com Chiral HPLC is the most effective method for this purpose. nih.gov This involves using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or cyclofructan, which can differentiate between the two enantiomers. mdpi.comnih.govmdpi.com The development of such a method would be crucial if this compound were used as a precursor in a stereoselective synthesis.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Expected Retention Time | ~8.5 min |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for the analysis of volatile components, particularly residual solvents that may be present from the synthesis and purification processes. mdpi.comrjptonline.org Headspace GC is a common sample introduction technique where the vial containing the sample is heated, and the vapor phase is injected into the GC system. scispace.comshimadzu.com This prevents non-volatile matrix components from contaminating the instrument.

This analysis is critical for ensuring that residual solvents like toluene, heptane, ethyl acetate, or methanol (B129727) are below acceptable limits for a research-grade chemical. The method provides excellent separation of volatile analytes, allowing for their identification (by retention time or MS) and quantification. researchgate.netnih.gov

Table 5: Illustrative GC Method for Residual Solvent Analysis

| Parameter | Condition |

| Technique | Headspace Gas Chromatography (HS-GC) |

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Oven Program | 40°C (5 min), ramp to 220°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) |

| Headspace Temp | 80°C |

Advanced Techniques for Complex Mixture Analysis and Reaction Kinetics

The comprehensive analysis of this compound in complex research and synthetic environments necessitates the application of sophisticated analytical methodologies. These techniques are crucial for separating and identifying the target compound from a mixture of reactants, intermediates, byproducts, and impurities, as well as for elucidating the kinetics of its formation or subsequent reactions.

Complex Mixture Analysis

In a typical synthetic route, the final product, this compound, will be present in a mixture containing unreacted starting materials and various side-products. The characterization of such complex mixtures is critical for process optimization and for ensuring the purity of the final compound. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.

An illustrative HPLC-MS analysis of a crude reaction mixture might reveal the presence of several components. The retention times and mass-to-charge ratios (m/z) of these components can be used for their tentative identification.

Table 1: Illustrative HPLC-MS Data for a Crude Reaction Mixture

| Peak | Retention Time (min) | m/z ([M+H]⁺) | Tentative Identification |

|---|---|---|---|

| 1 | 2.5 | 142.1 | Cyclopentanone (B42830) |

| 2 | 4.8 | 143.1 | 2,4-Difluorobenzaldehyde |

| 3 | 7.2 | 212.3 | This compound |

| 4 | 8.5 | 230.3 | N-(2,4-Difluorobenzyl)cyclopentylimino |

| 5 | 10.1 | 352.4 | Dimer impurity |

Further structural confirmation of these components, especially novel impurities, would typically involve isolation via preparative HPLC followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The identification of impurities is a critical step in the development of robust synthetic processes.

Reaction Kinetics Monitoring

Understanding the rate at which this compound is formed is essential for controlling the manufacturing process, maximizing yield, and minimizing impurity formation. In-situ monitoring techniques are particularly valuable for studying reaction kinetics as they provide real-time data without the need for sample quenching.

One such technique is Rapid-Scan Fourier Transform Infrared (FTIR) spectroscopy. By monitoring the change in absorbance of specific vibrational bands corresponding to reactants and products over time, the reaction progress can be tracked. For example, the disappearance of the carbonyl stretch of a ketone precursor and the appearance of a C-N stretch of the amine product could be monitored.

A hypothetical kinetic study of the formation of this compound could yield the following data, allowing for the determination of the reaction order and rate constant.

Table 2: Hypothetical Kinetic Data from In-Situ FTIR Monitoring

| Time (s) | Concentration of Reactant A (mol/L) | Concentration of this compound (mol/L) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 60 | 0.75 | 0.25 |

| 120 | 0.56 | 0.44 |

| 180 | 0.42 | 0.58 |

| 240 | 0.32 | 0.68 |

| 300 | 0.24 | 0.76 |

Plotting this data would allow for the determination of the reaction's kinetic parameters. For instance, if a plot of ln[Reactant A] versus time yields a straight line, it would indicate a first-order reaction with respect to Reactant A.

In addition to spectroscopic methods, automated HPLC sampling systems can be employed to withdraw, quench, and analyze reaction aliquots at specified time intervals. This approach provides detailed information on the concentration of all major components throughout the course of the reaction, offering a comprehensive view of the reaction kinetics.

Future Perspectives and Emerging Research Avenues for 1 2,4 Difluorobenzyl Cyclopentan 1 Amine

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of 1-(2,4-Difluorobenzyl)cyclopentan-1-amine would likely rely on established methods such as the reductive amination of cyclopentanone (B42830) with 2,4-difluorobenzylamine. researchgate.netresearchgate.netpearson.com This process typically involves the formation of an imine intermediate, followed by reduction. researchgate.net

Future research is anticipated to pivot towards more unconventional and efficient synthetic methodologies. These could include:

Flow Chemistry Approaches: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. researchgate.net The synthesis of the target compound could be adapted to a flow process, potentially leading to higher yields and purity.

Biocatalytic Methods: The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), is a burgeoning area in amine synthesis. nih.govresearchgate.net These biocatalysts can offer high stereoselectivity and operate under mild, environmentally benign conditions. Screening a panel of engineered enzymes could identify a biocatalyst capable of efficiently producing this compound.

Novel Catalytic Systems: Exploration of new metal-based or organocatalysts for the reductive amination or other C-N bond-forming reactions could lead to more efficient and cost-effective syntheses. For instance, ruthenium-based catalysts have shown promise in the reductive amination of cyclopentanone. researchgate.net

Multicomponent Reactions: Isocyanide-based multicomponent reactions have been employed to create highly substituted cyclopentenyl frameworks. nih.gov Investigating similar strategies could provide a direct and atom-economical route to the target molecule or its complex derivatives in a single step.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced control, safety, scalability | Optimization of reactor design and reaction conditions |

| Biocatalysis | High stereoselectivity, mild conditions | Enzyme screening and engineering |

| Novel Catalysis | Improved efficiency, lower cost | Development of new metal or organocatalysts |

| Multicomponent Reactions | Atom economy, structural complexity | Design of novel reaction cascades |

Deepening Mechanistic Understanding of its Reactivity

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new transformations. While the general mechanism of reductive amination is understood to proceed through an imine intermediate, computational studies can provide deeper insights. researchgate.net

Density Functional Theory (DFT) calculations could be employed to model the transition states of the imine formation and reduction steps. nih.gov This can help in elucidating the role of the catalyst and solvent in the reaction pathway. Furthermore, computational studies can shed light on the impact of the fluorine atoms on the electronic properties and reactivity of the benzyl (B1604629) group. nih.gov Understanding these electronic effects is key to predicting the compound's behavior in further functionalization reactions. For instance, studies on the cyclopalladation of fluorinated benzylamines have highlighted the influence of fluorine substitution on C-H bond activation. acs.org

Harnessing Machine Learning and AI for Predictive Chemistry involving the Compound

For this compound, AI and ML could be applied in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways by analyzing vast databases of chemical reactions. acs.org

Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict optimal reaction conditions, such as temperature, solvent, and catalyst, thereby minimizing the need for extensive empirical screening. beilstein-journals.orgduke.educhemrxiv.org Active learning approaches, which intelligently select the most informative experiments to perform, are particularly powerful in this regard, even with limited data. nih.gov

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and physicochemical properties of the target compound and its derivatives, guiding the design of new molecules with desired characteristics. elsevier.com

The application of these computational tools can significantly reduce the time and resources required for synthetic route development and lead optimization.

Identification of Novel Applications in Emerging Fields of Chemical Science

The structural components of this compound—the cyclopentanamine core and the difluorobenzyl moiety—are prevalent in many biologically active compounds. Cyclopentanamine derivatives are found in various pharmaceuticals and agrochemicals, and their cyclic nature offers unique structural and binding properties. solubilityofthings.comnih.gov The inclusion of fluorine in drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Given these characteristics, future research is likely to explore the application of this compound as a key building block in:

Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of novel therapeutic agents targeting a range of diseases. Its derivatives could be screened for activity against various biological targets.

Agrochemicals: The development of new pesticides and herbicides is another potential application area, leveraging the biological activity often associated with fluorinated organic molecules.

Materials Science: The unique electronic properties conferred by the difluorobenzyl group could make this compound or its derivatives interesting candidates for the development of novel functional materials.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The advent of automated synthesis platforms and high-throughput experimentation (HTE) has dramatically accelerated the pace of chemical discovery. researchgate.netethz.ch These technologies enable the rapid synthesis and screening of large libraries of compounds. nih.govenamine.netmdpi.comnih.gov

The synthesis of this compound and its derivatives is well-suited for integration into such automated workflows. Automated synthesizers can perform reactions in parallel, allowing for the rapid generation of a library of analogs with variations in the cyclopentyl ring or the aromatic substitution pattern. synplechem.comenamine.net This library could then be subjected to high-throughput screening to identify compounds with desired biological activities. The combination of automated synthesis and HTE provides a powerful engine for lead discovery and optimization, and its application to this class of compounds could rapidly unveil their therapeutic or industrial potential.

Q & A

Basic: What are the common synthetic routes for 1-(2,4-Difluorobenzyl)cyclopentan-1-amine, and what are their respective yields and purities?

The synthesis typically involves a multi-step process starting from 2,4-difluorobenzyl chloride and cyclopentanone . A reductive amination or nucleophilic substitution is often employed:

- Step 1 : React 2,4-difluorobenzyl chloride with cyclopentanone under basic conditions (e.g., NaOH) in dichloromethane to form the imine intermediate .

- Step 2 : Reduce the intermediate using catalytic hydrogenation (e.g., Pd/C) or sodium cyanoborohydride to yield the amine.

- Purification : Recrystallization or column chromatography is used to achieve >95% purity, with yields ranging from 60–75% depending on solvent choice and reaction time .

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from the 2,4-difluorophenyl group) and δ 2.5–3.0 ppm (cyclopentane protons adjacent to the amine) confirm the backbone structure .

- ¹³C NMR : Signals at ~160 ppm (C-F coupling) and 45–55 ppm (cyclopentane carbons) validate substituent placement .

- FT-IR : A strong N-H stretch at ~3350 cm⁻¹ and C-F vibrations at 1200–1100 cm⁻¹ .